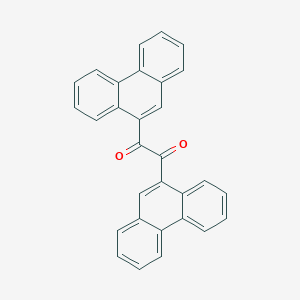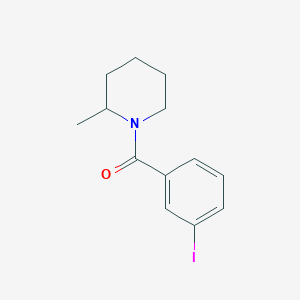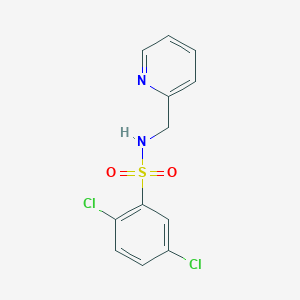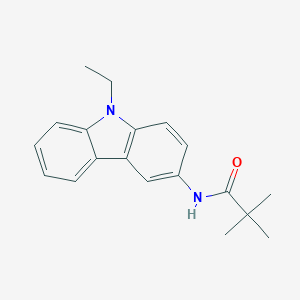
1,2-Di(9-phenanthryl)-1,2-ethanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(9-phenanthryl)-1,2-ethanedione, also known as Quinizarin, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinones, which are known for their diverse biological activities. Quinizarin has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1,2-Di(9-phenanthryl)-1,2-ethanedione is not completely understood, but it is believed to involve the production of reactive oxygen species (ROS) and the inhibition of various enzymes and signaling pathways. 1,2-Di(9-phenanthryl)-1,2-ethanedione has been found to induce apoptosis in cancer cells by increasing ROS production and activating caspase enzymes. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,2-Di(9-phenanthryl)-1,2-ethanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and tyrosinase. 1,2-Di(9-phenanthryl)-1,2-ethanedione has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its diverse biological activities. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research. Additionally, 1,2-Di(9-phenanthryl)-1,2-ethanedione is relatively easy to synthesize and has a high purity yield. However, one limitation of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,2-Di(9-phenanthryl)-1,2-ethanedione. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Another area of interest is its potential use as an anti-inflammatory agent. 1,2-Di(9-phenanthryl)-1,2-ethanedione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to explore its potential use as an anti-bacterial agent and its effects on various enzymes and signaling pathways.
Synthesemethoden
The synthesis of 1,2-Di(9-phenanthryl)-1,2-ethanedione can be achieved through a multi-step process involving the reaction of anthracene with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield 1,2-Di(9-phenanthryl)-1,2-ethanedione. This synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
1,2-Di(9-phenanthryl)-1,2-ethanedione has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1,2-Di(9-phenanthryl)-1,2-ethanedione has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-bacterial properties by inhibiting the growth of various bacterial strains.
Eigenschaften
Produktname |
1,2-Di(9-phenanthryl)-1,2-ethanedione |
|---|---|
Molekularformel |
C30H18O2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1,2-di(phenanthren-9-yl)ethane-1,2-dione |
InChI |
InChI=1S/C30H18O2/c31-29(27-17-19-9-1-3-11-21(19)23-13-5-7-15-25(23)27)30(32)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |
InChI-Schlüssel |
RGNLSPSRLUJMCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)



![2-[3-(4-Benzhydryl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B253414.png)
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)


